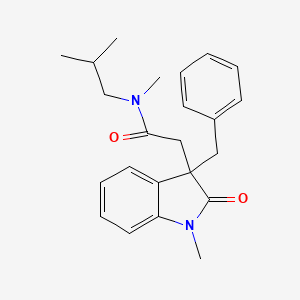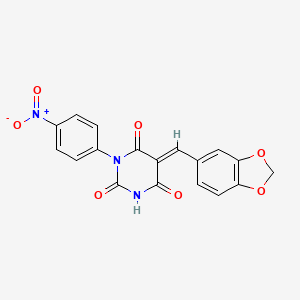
N-(2-hydroxy-4-methylphenyl)-4-(propionylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-4-methylphenyl)-4-(propionylamino)benzamide, also known as HPMCAS, is a commonly used pharmaceutical excipient. It is a water-soluble polymer that is widely used in the pharmaceutical industry for its excellent solubility, bioavailability, and stability-enhancing properties. HPMCAS is a derivative of hydroxypropyl methylcellulose (HPMC) and is synthesized by introducing propionyl groups onto the hydroxypropyl groups of HPMC.
Wirkmechanismus
N-(2-hydroxy-4-methylphenyl)-4-(propionylamino)benzamide works by forming a stable complex with the drug molecule, which enhances the solubility and bioavailability of the drug. The propionyl groups on this compound also provide additional stability to the drug molecule by protecting it from degradation.
Biochemical and Physiological Effects
This compound has been shown to be safe and well-tolerated in various animal and human studies. It is not metabolized in the body and is excreted unchanged in the urine. This compound has also been shown to be non-toxic and non-irritating to the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-4-methylphenyl)-4-(propionylamino)benzamide has several advantages for lab experiments, including its excellent solubility and stability-enhancing properties. It is also readily available and relatively inexpensive. However, this compound may not be suitable for all drug molecules, and its use may require optimization for specific drug formulations.
Zukünftige Richtungen
There are several potential future directions for N-(2-hydroxy-4-methylphenyl)-4-(propionylamino)benzamide research. These include the development of new this compound derivatives with improved properties, such as increased drug loading capacity and enhanced targeting capabilities. There is also potential for the use of this compound in other applications, such as in the food and cosmetic industries. Further research is needed to fully explore the potential of this compound in these areas.
Conclusion
In conclusion, this compound is a widely used pharmaceutical excipient with excellent solubility, bioavailability, and stability-enhancing properties. Its use in drug formulations has been extensively studied and has been shown to be safe and effective. Further research is needed to fully explore the potential of this compound in other applications and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of N-(2-hydroxy-4-methylphenyl)-4-(propionylamino)benzamide involves the reaction of HPMC with propionic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired degree of substitution is achieved. The resulting product is then purified to remove any unreacted starting materials and impurities.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-4-methylphenyl)-4-(propionylamino)benzamide is widely used in the pharmaceutical industry as an excipient to improve drug solubility, bioavailability, and stability. It is used in various dosage forms such as tablets, capsules, and oral solutions. This compound has also been used as a carrier for targeted drug delivery systems, such as nanoparticles and liposomes.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-16(21)18-13-7-5-12(6-8-13)17(22)19-14-9-4-11(2)10-15(14)20/h4-10,20H,3H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVOFXGHPMJJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-methyl-3-thienyl)carbonyl]azocane](/img/structure/B5367774.png)
![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B5367778.png)
![allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate](/img/structure/B5367786.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-[4-(methylamino)piperidin-1-yl]nicotinamide](/img/structure/B5367792.png)
![{1-(5-ethyl-2-methylpyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5367798.png)
![2-methoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5367809.png)

![4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5367818.png)

![4-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5367823.png)



